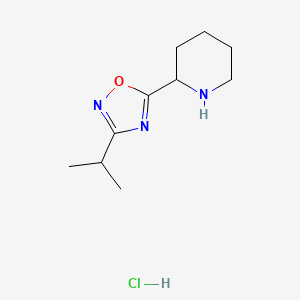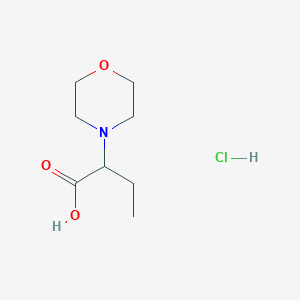
2-Morpholin-4-YL-butyric acid hydrochloride
Vue d'ensemble
Description
2-Morpholin-4-YL-butyric acid hydrochloride, also known as MABH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It has a molecular formula of C8H15NO3•HCl and a molecular weight of 209.67 .
Molecular Structure Analysis
The molecular structure of 2-Morpholin-4-YL-butyric acid hydrochloride consists of a morpholine ring attached to a butyric acid group. The molecular formula is C8H15NO3•HCl .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Morpholin-4-YL-butyric acid hydrochloride include a molecular weight of 209.67 and a molecular formula of C8H15NO3•HCl . For more detailed physical and chemical properties, it’s recommended to refer to a material safety data sheet (MSDS) or similar resources.Applications De Recherche Scientifique
Synthesis and Biological Activity
Intermediate for Heterocyclic Compounds : The compound serves as an important intermediate in the synthesis of biologically active heterocyclic compounds. The morpholine ring's chair conformation and the stabilization of its structure through hydrogen bonds highlight its utility in creating diverse chemical entities (Mazur, Pitucha, & Rzączyńska, 2007).
Synthesis Processes : A study outlines the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride, emphasizing the methodological advancements in obtaining this compound and its derivatives, which could have broad applications in scientific research (Qiu Fang-li, 2012).
Chemical and Material Science Applications
Corrosion Inhibition : Research demonstrates the application of morpholine derivatives as corrosion inhibitors for mild steel surfaces in hydrochloric acid, providing insights into their potential for industrial applications (M. Jeeva et al., 2015).
Synthetic Utility in Pharmaceutical Chemistry : A compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, was synthesized for its potential as a potent M1 selective muscarinic agonist, showcasing the morpholine derivative's utility in developing novel pharmaceuticals (Y. C. S. Kumar, M. P. Sadashiva, & K. Rangappa, 2007).
Advanced Chemical Synthesis
Novel Isostere Discovery : A study discovered a non-nitrogen containing morpholine isostere, showcasing its application in inhibitors of the PI3K-AKT-mTOR pathway, a critical area in cancer research (H. Hobbs et al., 2019).
Chemical Transformation and Derivatives : Research on the synthesis of various morpholine derivatives, including their characterization and potential applications, further illustrates the versatility of 2-morpholin-4-yl-butyric acid hydrochloride in synthesizing complex molecules (Sven P. Fritz et al., 2011).
Safety and Hazards
The safety data sheet (SDS) for similar compounds suggests that they may cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle the compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
2-morpholin-4-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-7(8(10)11)9-3-5-12-6-4-9;/h7H,2-6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETDNVPCGSOSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCOCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B1530916.png)
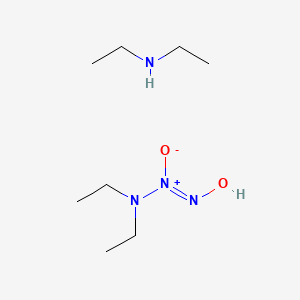

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]-2-methylpropan-1-OL](/img/structure/B1530925.png)

![2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1530927.png)
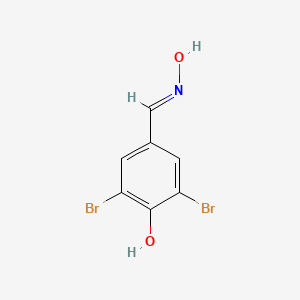

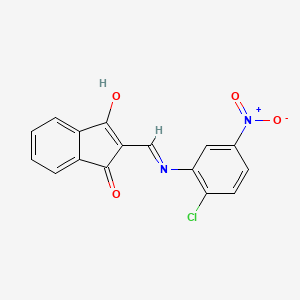


![2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1530936.png)
